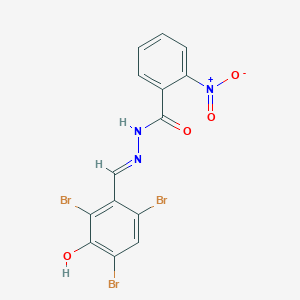![molecular formula C17H15N3O6 B3913699 methyl 3-[(4-acetamidophenyl)carbamoyl]-5-nitrobenzoate](/img/structure/B3913699.png)
methyl 3-[(4-acetamidophenyl)carbamoyl]-5-nitrobenzoate
描述
Methyl 3-[(4-acetamidophenyl)carbamoyl]-5-nitrobenzoate is an organic compound with the molecular formula C₁₇H₁₅N₃O₆. This compound is known for its unique chemical structure, which includes a nitro group, an acetamido group, and a carbamoyl group attached to a benzoate ester. It is used in various scientific research applications due to its interesting chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(4-acetamidophenyl)carbamoyl]-5-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of methyl benzoate to introduce the nitro group, followed by the acylation of the resulting compound with acetic anhydride to form the acetamido group. The final step involves the reaction of the intermediate with an appropriate carbamoylating agent to introduce the carbamoyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反应分析
Types of Reactions
Methyl 3-[(4-acetamidophenyl)carbamoyl]-5-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The acetamido and carbamoyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Conditions often involve the use of strong acids or bases to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups in place of the acetamido or carbamoyl groups.
科学研究应用
Methyl 3-[(4-acetamidophenyl)carbamoyl]-5-nitrobenzoate is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of methyl 3-[(4-acetamidophenyl)carbamoyl]-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the acetamido and carbamoyl groups can form hydrogen bonds with biological molecules. These interactions can affect the activity of enzymes and proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
- **Methyl 3-[(4-acetamidophenyl)amino]carbonyl]-5-nitrobenzoate
- Methyl 3-[(4-acetamidophenyl)carbamoyl]-4-nitrobenzoate
Uniqueness
Methyl 3-[(4-acetamidophenyl)carbamoyl]-5-nitrobenzoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research applications.
属性
IUPAC Name |
methyl 3-[(4-acetamidophenyl)carbamoyl]-5-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O6/c1-10(21)18-13-3-5-14(6-4-13)19-16(22)11-7-12(17(23)26-2)9-15(8-11)20(24)25/h3-9H,1-2H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCAHOBJWXXHKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B3913629.png)
![6-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B3913638.png)
![8-[(dimethylamino)methyl]-7-hydroxy-3-(4-methoxyphenoxy)-4H-chromen-4-one](/img/structure/B3913652.png)
![N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}isonicotinamide](/img/structure/B3913665.png)
![2-[4-(Furan-3-ylmethyl)-1-(3-phenylpropyl)piperazin-2-yl]ethanol](/img/structure/B3913669.png)
![2-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)-1H-benzimidazole](/img/structure/B3913673.png)
![2-(4-chloro-2-methylphenoxy)-N-[3-(1H-imidazol-1-yl)propyl]propanamide](/img/structure/B3913679.png)
![N-(4-acetylphenyl)-3-[(5E)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]propanamide](/img/structure/B3913680.png)
![2-[2-(ethylthio)-1,3-thiazol-4-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B3913682.png)
![(2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one](/img/structure/B3913687.png)
![2-(diethylamino)ethyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B3913690.png)
![N-[4-(furan-2-carbonylamino)-3-methoxyphenyl]-5-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B3913695.png)
![N-(4-{[3-(benzyloxy)benzoyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B3913718.png)

